molecular formula C12H11Cl3N2O2 B019842 4-chloro-6,7-bis(2-chloroethoxy)Quinazoline CAS No. 183322-21-6

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline

Cat. No. B019842
M. Wt: 321.6 g/mol
InChI Key: WXAZLCUYDRYLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. Although specific details on the synthesis of 4-chloro-6,7-bis(2-chloroethoxy)quinazoline were not directly found, related research indicates various synthetic approaches for quinazoline derivatives. For instance, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839) through a seven-step procedure from 3-hydroxy-4-methoxybenzoic acid methyl ester demonstrates the complexity and the strategic design involved in synthesizing quinazoline compounds under mild reaction conditions with high yields (Gong Ping, 2005).

Molecular Structure Analysis

Quinazoline derivatives exhibit diverse molecular structures due to variations in substituent groups attached to the core quinazoline ring. The molecular structure is crucial for determining the compound's reactivity, stability, and potential interactions with biological targets. Advanced techniques such as IR, 1H-NMR, and MS are typically employed to characterize the structure of synthesized quinazoline derivatives. For example, the synthesis and characterization of 4-(3′-Chlorophenylamino)-6-methoxy Quinazoline Derivatives provide insights into the structural aspects of quinazoline compounds through spectral analysis (Heping Yan, D. Huang, Ju Cheng Zhang, 2013).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization, etherification, nitration, and substitution, influenced by their molecular structure. The functional groups attached to the quinazoline ring, such as chloroethoxy groups, play a significant role in determining the compound's reactivity. The study on the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one illustrates the etherification, nitration, reduction, and cyclization steps involved in producing quinazoline derivatives with improved yields and potential antitumor activity (Sun Zhi-zhong, 2011).

Scientific Research Applications

1. Therapeutic Agents in Urinary Bladder Cancer Therapy

  • Summary of Application: Quinazoline derivatives, including 4-chloro-6,7-bis(2-chloroethoxy)quinazoline, are being explored as potential therapeutic agents in urinary bladder cancer therapy . These compounds are targeted therapies directed at specific molecular pathways .

2. Synthesis of Tyrosine Kinase Inhibitors

  • Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors . These inhibitors have become important targets for selective cancer therapies .
  • Methods of Application: The synthesis involves reacting 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with pyridine and 4-ethynylphenylamine in i-PrOH . The mixture is stirred and heated at reflux for 4 hours under argon .
  • Results or Outcomes: The synthesis results in the formation of an orange solid . The exact yield and purity are not specified in the source.

3. Aurora 2 Kinase Inhibitor and PDGF Inhibitor

  • Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is an aurora 2 kinase inhibitor and PDGF inhibitor, useful in the treatment of cancer .

4. Synthesis of Erlotinib

  • Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is used as an intermediate in the synthesis of Erlotinib , a drug used for the treatment of non-small cell lung cancer and pancreatic cancer .

5. Building Block and Synthetic Intermediate

  • Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is used as a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds .
  • Methods of Application: The synthesis involves a series of chemical reactions . The exact methods of application or experimental procedures for this specific compound are not detailed in the source.

6. Anticancer Potency Against Bladder Cancers

  • Summary of Application: New quinazoline-based compounds, including 4-chloro-6,7-bis(2-chloroethoxy)quinazoline, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

7. Antiproliferative Activity

  • Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib, with antiproliferative activity .

8. Synthesis of Dual RTK and HDAC Inhibitors

  • Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is used as a precursor in the synthesis of dual receptor tyrosine kinase (RTK) and histone deacetylase (HDAC) inhibitors . These inhibitors have become important targets for selective cancer therapies .
  • Methods of Application: The synthesis involves a series of chemical reactions . The exact methods of application or experimental procedures for this specific compound are not detailed in the source.

9. Anticancer Potency Against Diverse Genetic Backgrounds

  • Summary of Application: New quinazoline-based compounds, including 4-chloro-6,7-bis(2-chloroethoxy)quinazoline, are being designed and synthesized as potential drugs of anticancer potency against cancers with diverse genetic backgrounds .

Safety And Hazards

Specific safety and hazard information for 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is not available in the literature. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-chloro-6,7-bis(2-chloroethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAZLCUYDRYLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596528
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline

CAS RN

183322-21-6
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 2
Reactant of Route 2
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 3
Reactant of Route 3
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 4
Reactant of Route 4
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 5
Reactant of Route 5
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 6
Reactant of Route 6
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.